Welcome to the BenchChem Online Store!
molecular formula C16H19NO B149662 (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895152-66-6

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No. B149662
M. Wt: 241.33 g/mol
InChI Key: WYZQBEQQQKCTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560481B2

Procedure details

To a solution of indole (Aldrich, 11 g, 95 mmol) in 30 mL dichloromethane at ambient temperature was added 105 mL of a 1 M solution of ethyl magnesium bromide in tetrahydrofuran (THF) (105 mmol) dropwise via syringe pump. After the addition was complete, the solution was stirred for 15 min at which time ZnCl2 (14 g, 105 mmol) was added. The mixture stirred for an additional 30 min then the product of Example 1A (95 mmol) in 50 mL dichloromethane was added via cannula. The mixture was stirred for 6 h then was quenched with 50 mL saturated aqueous NH4Cl and diluted with 50 mL dichloromethane. The layers were separated and the aqueous layer was extracted with 3×30 mL dichloromethane. The combined organics were washed with 1×20 mL H2O then were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude material was purified via column chromatography (SiO2, 50% ethyl acetate:hexanes) to give 9.7 g of the major regioisomer 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone (40 mmol, 42% yield) and 6.1 g of the minor regioisomer of 1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole (25 mmol, 27% yield). MS (major and minor regioisomers) (DCI/NH3) m/z 242 (M+H)+.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
95 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Mg]Br)C.O1CCCC1.[CH3:19][C:20]1([CH3:28])[C:22]([CH3:24])([CH3:23])[CH:21]1[C:25](Cl)=[O:26]>ClCCl.[Cl-].[Cl-].[Zn+2]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:25]([CH:21]2[C:22]([CH3:24])([CH3:23])[C:20]2([CH3:28])[CH3:19])=[O:26])=[CH:2]1.[CH3:19][C:20]1([CH3:28])[C:22]([CH3:24])([CH3:23])[CH:21]1[C:25]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)=[O:26] |f:5.6.7|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
105 mmol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
95 mmol
Type
reactant
Smiles
CC1(C(C1(C)C)C(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
14 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
then was quenched with 50 mL saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with 50 mL dichloromethane
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×30 mL dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 1×20 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via column chromatography (SiO2, 50% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)C1C(C1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40 mmol
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 42%
Name
Type
product
Smiles
CC1(C(C1(C)C)C(=O)N1C=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.